molecular formula C10H14N2O7 B12393960 5-Hydroxymethyl xylouridine

5-Hydroxymethyl xylouridine

Cat. No.: B12393960
M. Wt: 274.23 g/mol
InChI Key: VQAJJNQKTRZJIQ-AOXOCZDOSA-N
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Description

5-Hydroxymethyl xylouridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxymethyl xylouridine typically involves the modification of thymidine. One common method includes the hydroxymethylation of the thymidine molecule. The reaction conditions often require specific catalysts and controlled environments to ensure the correct addition of the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxymethyl xylouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as 5-formyl xylouridine and 5-carboxyl xylouridine, depending on the specific reaction and conditions used .

Scientific Research Applications

5-Hydroxymethyl xylouridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in cell labeling and tracking DNA synthesis, making it valuable in studies of cell proliferation and DNA replication.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the production of nucleoside analogs for various biochemical applications

Mechanism of Action

The mechanism of action of 5-Hydroxymethyl xylouridine involves its incorporation into replicating DNA. As a thymidine analog, it competes with natural thymidine for incorporation into DNA strands. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. This property makes it useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxymethyl xylouridine is unique due to its specific hydroxymethyl group, which allows for distinct chemical reactions and biological activities. Its ability to label cells and track DNA synthesis sets it apart from other thymidine analogs, making it a valuable tool in various research fields .

Properties

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6?,7+,9-/m1/s1

InChI Key

VQAJJNQKTRZJIQ-AOXOCZDOSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CO

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO

Origin of Product

United States

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